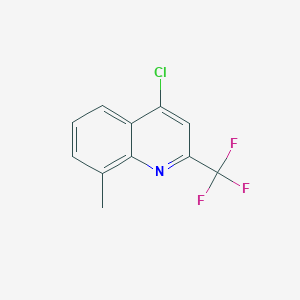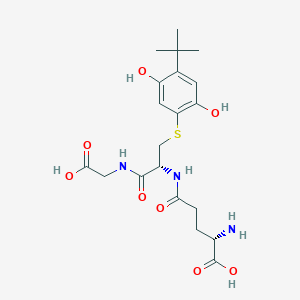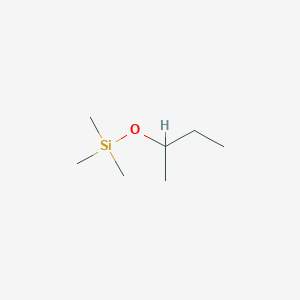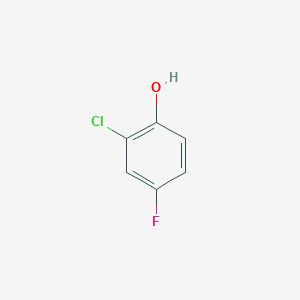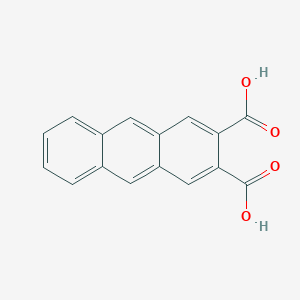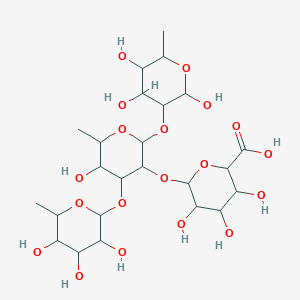
Capsular polysaccharide K98
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Capsular polysaccharide K98 is a type of bacterial polysaccharide that is found on the surface of certain bacteria. It is a complex carbohydrate that is composed of repeating units of sugar molecules. Capsular polysaccharide K98 has been extensively studied due to its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Capsular polysaccharide K98 has many potential applications in scientific research. One important application is in the development of vaccines. Capsular polysaccharide K98 is a common antigen that is found on the surface of many bacterial pathogens, including Streptococcus pneumoniae and Haemophilus influenzae. By using capsular polysaccharide K98 as a vaccine antigen, researchers can develop vaccines that target these bacterial pathogens.
Wirkmechanismus
The mechanism of action of capsular polysaccharide K98 is not fully understood. However, it is believed that the polysaccharide interacts with the immune system to elicit an immune response. The immune response can help to protect against bacterial infections.
Biochemische Und Physiologische Effekte
Capsular polysaccharide K98 has several biochemical and physiological effects. It can interact with the immune system to elicit an immune response. It can also affect the structure and function of bacterial cells by interfering with the formation of the bacterial cell wall. Additionally, capsular polysaccharide K98 can affect the virulence of bacterial pathogens by altering the ability of the bacteria to colonize and infect host cells.
Vorteile Und Einschränkungen Für Laborexperimente
Capsular polysaccharide K98 has several advantages for lab experiments. It is a well-characterized antigen that is easy to purify and manipulate. It is also a common antigen that is found on many bacterial pathogens, making it a useful tool for studying bacterial infections. However, there are also limitations to the use of capsular polysaccharide K98 in lab experiments. It can be difficult to synthesize and purify, and it may not accurately represent the complexity of bacterial infections in vivo.
Zukünftige Richtungen
There are many future directions for the study of capsular polysaccharide K98. One important direction is the development of new vaccines that target bacterial pathogens. Another direction is the study of the mechanism of action of capsular polysaccharide K98 and its interactions with the immune system. Additionally, researchers can explore the use of capsular polysaccharide K98 in the development of new antibiotics and other therapeutic agents.
Conclusion:
Capsular polysaccharide K98 is a complex carbohydrate that has many potential applications in scientific research. Its use as a vaccine antigen has been extensively studied, and it has also been shown to have important biochemical and physiological effects. While there are limitations to its use in lab experiments, capsular polysaccharide K98 remains an important tool for studying bacterial infections and developing new therapies.
Synthesemethoden
Capsular polysaccharide K98 can be synthesized using a variety of methods. One common method involves the extraction of the polysaccharide from bacterial cells using chemical or enzymatic methods. Another method involves the synthesis of the polysaccharide using chemical or enzymatic reactions. The synthesis of capsular polysaccharide K98 can be challenging due to its complex structure and the need for high purity.
Eigenschaften
CAS-Nummer |
139723-49-2 |
|---|---|
Produktname |
Capsular polysaccharide K98 |
Molekularformel |
C24H40O19 |
Molekulargewicht |
632.6 g/mol |
IUPAC-Name |
3,4,5-trihydroxy-6-[5-hydroxy-6-methyl-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C24H40O19/c1-4-8(26)12(30)18(21(36)37-4)42-24-19(43-23-15(33)11(29)13(31)17(41-23)20(34)35)16(9(27)6(3)39-24)40-22-14(32)10(28)7(25)5(2)38-22/h4-19,21-33,36H,1-3H3,(H,34,35) |
InChI-Schlüssel |
WJRXXXYYZXLQTJ-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)O)OC2C(C(C(C(O2)C)O)OC3C(C(C(C(O3)C)O)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)O)OC2C(C(C(C(O2)C)O)OC3C(C(C(C(O3)C)O)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O |
Synonyme |
capsular polysaccharide K98 K98 polysaccharide polysaccharide K98, E coli |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



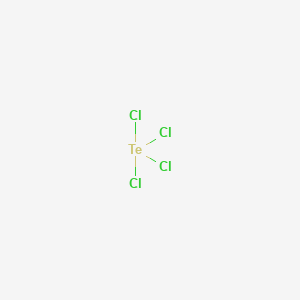
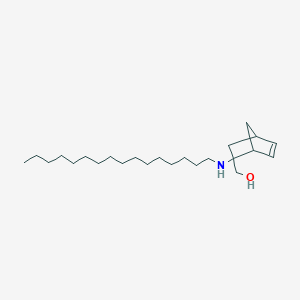
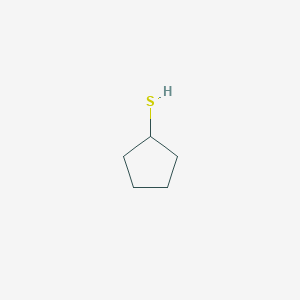
![3-[(1r,2r,3r,5s)-3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]propanoic acid](/img/structure/B157773.png)
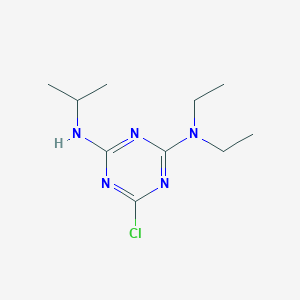
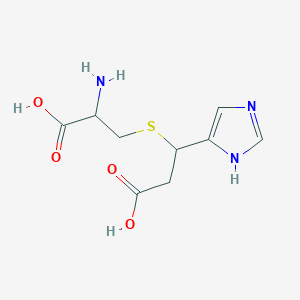
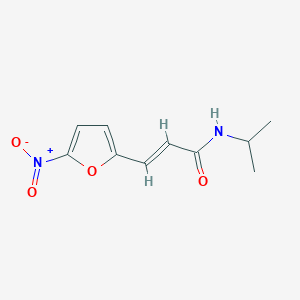
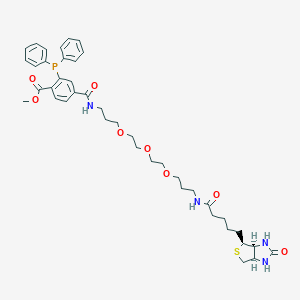
![Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate](/img/structure/B157783.png)
